N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-2-(1H-indol-3-yl)ethanamine
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Overview
Description
The compound “({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYL)[2-(1H-INDOL-3-YL)ETHYL]AMINE” is a complex organic molecule that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a chlorophenyl group and two indole moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves the Fischer indole synthesis, which is a well-known method for constructing the indole ring system. In this process, hydrazines react with ketones or aldehydes under acidic conditions to form indoles . For the specific compound , the synthetic route would likely involve the following steps:
Formation of the Indole Moieties: The indole rings can be synthesized using the Fischer indole synthesis.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction.
Coupling of the Indole Moieties: The two indole moieties can be coupled using a suitable linker, such as a methylene bridge, under basic conditions.
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound “({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYL)[2-(1H-INDOL-3-YL)ETHYL]AMINE” can undergo various chemical reactions, including:
Oxidation: The indole moieties can be oxidized to form indole-3-carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Indole-3-carboxylic acids.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of indole derivatives often involves interaction with specific molecular targets and pathways. For the compound “({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYL)[2-(1H-INDOL-3-YL)ETHYL]AMINE”, the potential mechanisms include:
Binding to Receptors: The indole moieties can bind to various receptors, such as serotonin receptors, influencing neurotransmission.
Inhibition of Enzymes: The compound may inhibit enzymes involved in key biological pathways, such as kinases or proteases.
Induction of Apoptosis: The compound may induce programmed cell death in cancer cells by activating apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
The compound “({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYL)[2-(1H-INDOL-3-YL)ETHYL]AMINE” is unique due to the presence of the chlorophenyl group and the specific arrangement of the indole moieties. This structural uniqueness may confer distinct biological activities and therapeutic potential compared to other indole derivatives .
Properties
Molecular Formula |
C26H24ClN3 |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
N-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methyl]-2-(1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C26H24ClN3/c27-24-10-4-1-7-20(24)17-30-18-21(23-9-3-6-12-26(23)30)15-28-14-13-19-16-29-25-11-5-2-8-22(19)25/h1-12,16,18,28-29H,13-15,17H2 |
InChI Key |
QFESTMWXDCFVBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)CNCCC4=CNC5=CC=CC=C54)Cl |
Origin of Product |
United States |
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